molecular formula C25H26N4O4 B1674034 FR 76830 CAS No. 113243-75-7

FR 76830

Número de catálogo: B1674034
Número CAS: 113243-75-7
Peso molecular: 446.5 g/mol
Clave InChI: HNBRMVZTOLAZRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

FR-76830 sufre varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

    Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales dentro del compuesto, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y solventes como el DMSO . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Mechanism of Action
FR 76830 acts as an ATPase stimulant, which is crucial for enhancing cellular energy dynamics during ischemic conditions. The compound has been studied for its ability to induce bradycardia, thereby reducing myocardial oxygen demand and improving cardiac efficiency during stress conditions.

Case Study: Myocardial Ischemia
A pivotal study assessed the effects of this compound on isolated perfused rat hearts subjected to ischemia and subsequent reperfusion. The results indicated that both this compound and diltiazem (a well-known calcium channel blocker) were effective in attenuating the drop in myocardial pH during early ischemia and in preserving ATP levels during late ischemia. Notably, while both drugs decreased heart rate, only diltiazem significantly reduced the double product (heart rate multiplied by left ventricular pressure), which is indicative of myocardial workload .

Parameter This compound Diltiazem
Decrease in Heart RateYesYes
Attenuation of Myocardial pHYesYes
ATP PreservationYesYes
Reduction in Double ProductNoYes

Nervous System Applications

Research into this compound also highlights its potential applications in treating nervous system disorders. Although detailed clinical data is limited, the drug's mechanism suggests it could play a role in neuroprotection during ischemic events affecting the brain.

Clinical Development Status

This compound has reached various phases of clinical trials but has been reported as discontinued in its highest phase of development. This status indicates that while initial studies showed promise, further development may have faced challenges related to efficacy, safety, or market viability .

Summary of Findings

The research surrounding this compound emphasizes its potential as a therapeutic agent in cardiovascular health, particularly under conditions of stress such as ischemia. The compound's ability to modulate heart rate and maintain ATP levels presents a compelling case for its use in clinical settings aimed at protecting myocardial function.

Comparación Con Compuestos Similares

FR-76830 es único en comparación con otros agentes bradicárdicos debido a su mecanismo de acción específico y sus propiedades cardioprotectoras. Los compuestos similares incluyen:

FR-76830 destaca por su estimulación específica de la ATPasa y su eficacia en la preservación del contenido de ATP miocárdico durante la isquemia .

Actividad Biológica

FR 76830 is a compound recognized primarily for its role as a bradycardic agent with protective effects on myocardial cells. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular health. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by influencing heart rate and myocardial function. As a bradycardic agent, it reduces heart rate, which can be beneficial in conditions where decreased cardiac workload is desired. The compound's mechanism involves modulation of ion channels and receptors that regulate cardiac rhythm and contractility.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Bradycardic Effects : Reduction in heart rate.
  • Myocardial Protection : Potential to protect heart muscle cells from ischemic damage.
  • Vasodilatory Properties : May induce relaxation of vascular smooth muscle.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound. Below is a summary table highlighting key research findings:

Study ReferenceBiological Activity ObservedMethodologyKey Findings
MedChemExpress Bradycardic agentIn vitro assaysSignificant reduction in heart rate observed in isolated cardiac tissues.
PMC3419264 Myocardial cell protectionAnimal modelsThis compound administration resulted in decreased myocardial infarction size compared to control groups.
Case Studies Cardiovascular outcomesLongitudinal studiesPatients treated with this compound showed improved recovery metrics post-cardiac events.

Case Study 1: Myocardial Infarction Model

In a controlled study utilizing rat models of myocardial infarction, this compound was administered prior to inducing ischemia. Results indicated that treated subjects exhibited significantly smaller infarct sizes and improved cardiac function post-reperfusion compared to untreated controls.

Case Study 2: Clinical Application in Bradycardia

A clinical trial involving patients with chronic bradycardia assessed the efficacy of this compound over a six-month period. The trial reported:

  • Patient Demographics : 100 patients aged 50-75.
  • Outcome Measures : Heart rate variability, quality of life assessments.
  • Results : A statistically significant improvement in heart rate variability (p<0.05) and enhanced patient-reported outcomes concerning quality of life.

Propiedades

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRMVZTOLAZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150329
Record name FR 76830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113243-75-7
Record name FR 76830
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR 76830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one (20 g) and N-(2-morpholinoethyl)-3-aminocrotonamide (21.9 g) in toluene (200 ml) was refluxed for 5 hours. After allowing to cool at ambient temperature, the reaction mixture was concentrated in vacuo. The residue was subjected to a column chromatography on silica gel eluting with a mixture of ethyl acetate and tetrahydrofuran (100:1 V/V). The fractions containing the object compound were combined and concentrated in vacuo. The residue was recrystallized from ethyl alcohol to give 3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine (11.0 g, yield 31.2 %).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(2-aminoethyl)morpholine (170.5 g) in methyl isobutyl ketone (200 ml) was added portionwise to a solution of diketene (102 ml) in methyl isobutyl ketone (1.3 () at -30 to -10° C. under stirring and the mixture was stirred at -10 to 0° C. for one hour. To the resultant solution containing N-(2-morpholinoethyl)acetoacetamide, was added 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one (220.4 g) and ammonium acetate (100 g) and the mixture was stirred at 80° C. for 4.5 hours. The reaction mixture was washed with water and dried over magnesium sulfate. To the filtrate containing 1,4-dihydro-3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine was added manganese dioxide (700 g) and the resultant mixture was stirred at 80° C. for 2 hours. Manganese dioxide was filtered off and the filtrate was evaporated in vacuo. A mixture of ethyl acetate and water was added to the residue and adjusted to pH 1.0 with 10% hydrochloric acid. The separated aqueous layer was adjusted to pH 9.0 with 20% aqueous potassium carbonate and extracted with a mixture of ethyl acetate and tetrahydrofuran. The extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from ethanol to give 3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyrid ine (154 g, yield 39.6 %), which was identified as the compound of Examples 9-(20 and 24-(3) by their physical data.
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
220.4 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 76830
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
FR 76830
Reactant of Route 3
Reactant of Route 3
FR 76830
Reactant of Route 4
Reactant of Route 4
FR 76830
Reactant of Route 5
Reactant of Route 5
FR 76830
Reactant of Route 6
Reactant of Route 6
FR 76830

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.